Methyl 6-(difluoromethyl)pyridine-2-carboxylate
CAS No.: 1379375-24-2
Cat. No.: VC4550526
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.146
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1379375-24-2 |
---|---|
Molecular Formula | C8H7F2NO2 |
Molecular Weight | 187.146 |
IUPAC Name | methyl 6-(difluoromethyl)pyridine-2-carboxylate |
Standard InChI | InChI=1S/C8H7F2NO2/c1-13-8(12)6-4-2-3-5(11-6)7(9)10/h2-4,7H,1H3 |
Standard InChI Key | YGMCFQRXTSGTNU-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC(=N1)C(F)F |
Introduction
Structural Characterization and Molecular Properties
Methyl 6-(difluoromethyl)pyridine-2-carboxylate belongs to the pyridine carboxylate ester family, with a molecular formula of and a molecular weight of 187.146 g/mol . Its IUPAC name, methyl 6-(difluoromethyl)pyridine-2-carboxylate, reflects the substitution pattern: a difluoromethyl group (-CFH) at the 6-position and a methoxycarbonyl group (-COOCH) at the 2-position of the pyridine ring.
Molecular Geometry and Electronic Features
The compound’s 2D structure (SMILES: COC(=O)C1=CC=CC(=N1)C(F)F
) reveals a planar pyridine ring with electron-withdrawing substituents that polarize the aromatic system. The difluoromethyl group introduces steric bulk and electronegativity, while the ester moiety enhances solubility in organic solvents. X-ray crystallography data for analogous complexes, such as zinc trifluoromethylpyridine carboxylates, suggest that the N,O-chelation capability of pyridine-2-carboxylates may extend to this derivative, though direct structural evidence is lacking .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 187.146 g/mol | |
SMILES | COC(=O)C1=CC=CC(=N1)C(F)F | |
InChI Key | YGMCFQRXTSGTNU-UHFFFAOYSA-N | |
Predicted CCS (Ų) | 138.5 ([M+H]+) |
Synthesis and Chemical Reactivity
Regioselectivity Challenges
Physicochemical and Spectroscopic Properties
Solubility and Stability
While experimental solubility data are unavailable, the presence of the polar ester group suggests moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water. The difluoromethyl group enhances lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability in biological systems.
Collision Cross-Section and Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase behavior. The [M+H]+ ion exhibits a CCS of 138.5 Ų, consistent with its compact structure .
Table 2: Predicted Collision Cross-Sections
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 188.05176 | 138.5 |
[M+Na]+ | 210.03370 | 148.9 |
[M+NH4]+ | 205.07830 | 144.5 |
Biological Activity and Mechanisms
Pharmacological Hypotheses
Fluorinated pyridines frequently appear in drug discovery due to their metabolic stability and target affinity. While direct studies on this compound are absent, analogs like methyl 5-(trifluoromethyl)pyridine-2-carboxylate demonstrate activity in central nervous system disorders, hinting at potential neuropharmacological applications . The difluoromethyl group’s role in modulating pharmacokinetics—such as prolonging half-life or reducing cytochrome P450 inhibition—warrants further investigation.
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Relevance
The compound’s ester group serves as a synthetic handle for prodrug development or further functionalization. For example, hydrolysis to the corresponding carboxylic acid could yield a bioactive species, as seen in related pyridine carboxylates .
Hazard Class | Category | Signal Word |
---|---|---|
Acute Toxicity (Oral) | 4 | Warning |
Skin Irritation | 2 | Warning |
Eye Irritation | 2A | Warning |
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